Tripropylene glycol diacrylate is a difunctional acrylic monomer characterized by its ability to undergo polymerization through free radicals. It is primarily used in the formulation of ultraviolet light (UV) and electron beam (EB) curable coatings and inks, making it significant in various industrial applications. The chemical structure of tripropylene glycol diacrylate contributes to its properties, including low viscosity, high reactivity, and moderate hazard levels associated with its use.
Tripropylene glycol diacrylate can be derived from tripropylene glycol and acrylic acid through various synthetic methods. The compound is cataloged under the CAS number 42978-66-5 and has an EC number of 256-032-2. Its molecular formula is C15H24O6, indicating a complex structure that facilitates its role as a polymerizable monomer.
Tripropylene glycol diacrylate is classified as an acrylic monomer and falls under the category of reactive diluents. Its primary function in formulations is to enhance the physical properties of cured products while facilitating the curing process through free radical polymerization.
The synthesis of tripropylene glycol diacrylate typically involves the esterification reaction between tripropylene glycol and acrylic acid. Various methods have been developed to optimize this reaction, focusing on achieving high yields and minimizing environmental impact.
The reaction conditions are critical for optimizing yield and product quality. Typical parameters include:
The molecular structure of tripropylene glycol diacrylate consists of two acrylate functional groups attached to a branched polyether backbone derived from tripropylene glycol. This structure allows for significant reactivity during polymerization.
This representation highlights the bifunctional nature of the compound, essential for its application in forming cross-linked networks during polymerization.
Tripropylene glycol diacrylate primarily undergoes free radical polymerization upon exposure to UV or EB radiation. This process leads to the formation of cross-linked polymers that exhibit enhanced mechanical properties and resistance to solvents.
The polymerization kinetics can be influenced by factors such as:
The mechanism by which tripropylene glycol diacrylate functions in coatings involves several steps:
The efficiency of this mechanism can be quantified by measuring parameters such as conversion rates and gel content in cured films.
These properties indicate that tripropylene glycol diacrylate is suitable for applications requiring low viscosity and high reactivity while maintaining stability during storage .
Tripropylene glycol diacrylate finds extensive use in various scientific and industrial applications:
Tripropylene Glycol Diacrylate (TPGDA) is synthesized via acid-catalyzed esterification between tripropylene glycol (TPG) and acrylic acid. Two primary industrial methodologies dominate production:
Homogeneous acid catalysis employs strong mineral acids (sulfuric acid, p-toluenesulfonic acid) or organic sulfonic acids under moderate temperatures (90-120°C). This route achieves >95% conversion within 6-8 hours but generates significant acidic wastewater requiring neutralization, increasing purification complexity [1] [6].
Heterogeneous catalysis utilizes solid acid catalysts (ion-exchange resins, molecular sieves) in solvent-free or toluene systems. This method operates at 80-100°C with reduced reaction times (4-5 hours). Key advantages include simplified catalyst separation via filtration, minimal wastewater, and higher product purity due to diminished side reactions (e.g., Michael addition or oligomerization). Post-reaction, catalysts are regenerated thermally or chemically, enhancing cost-efficiency [5] [6].
Solvent selection critically influences reaction kinetics and purification. Toluene or cyclohexane form azeotropes with reaction water, shifting equilibrium toward ester formation. Solvent-free systems require precise temperature control to prevent acrylic acid polymerization but reduce VOC emissions. Post-synthesis, crude TPGDA undergoes alkaline washing (sodium carbonate solution) to remove acidic residues, followed by dehydration (magnesium sulfate, calcium oxide) and vacuum distillation (0.5-2.0 kPa, 120-150°C) to isolate the monomer [1] [6].
Table 1: Esterification Catalysts and Performance Parameters
Catalyst Type | Temperature Range | Reaction Time | Conversion Efficiency | Byproducts |
---|---|---|---|---|
Sulfuric Acid | 90-110°C | 6-8 hours | 92-95% | Sulfate salts, Oligomers |
p-Toluenesulfonic Acid | 85-100°C | 5-7 hours | 94-96% | Sulfonate salts |
Cationic Resin (e.g., Amberlyst®) | 80-95°C | 4-5 hours | 97-99% | Negligible |
Sodium Bisulfate | 100-120°C | 7-9 hours | 90-93% | Sulfate salts |
Scalable TPGDA production requires balancing reaction kinetics, energy efficiency, and product quality. Key optimized parameters include:
Temperature control is maintained between 90-110°C to maximize reaction rate while minimizing acrylic acid volatilization (<5% loss) and thermal polymerization (<1% oligomers). Excessive temperatures (>120°C) accelerate acrylic acid homopolymerization, reducing yield [1] [6].
Molar ratio optimization employs acrylic acid:TPG at 2.2:1 to 2.5:1. This excess drives esterification equilibrium toward completion, achieving >98% diacrylate yield. Unreacted acrylic acid is recovered via thin-film evaporation and recycled, reducing raw material costs by 15-20% [6].
Water removal is enhanced using toluene azeotrope or molecular sieves (3Å or 4Å). Continuous separation of condensate shifts equilibrium, improving conversion to >99% at reduced reaction times. Post-reaction, solvents like toluene are recovered (>95%) through fractional distillation and reused [5] [6].
Clean production protocols integrate magnesium oxide or calcium oxide during neutralization. These generate filterable salts instead of aqueous waste streams. For example, neutralizing 1,000 kg crude TPGDA with MgO yields ~15 kg MgSO₄ precipitate, removable via centrifugation, reducing wastewater volume by 70% compared to sodium carbonate washing [6].
Table 2: Industrial-Scale Process Efficiency Metrics
Process Parameter | Bench Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Reaction Volume | 2 L | 200 L | 5,000 L |
Average Yield | 95% | 97% | 98.5% |
Acrylic Acid Recovery Rate | 85% | 90% | 95% |
Energy Consumption (per kg) | 1.8 kWh | 1.5 kWh | 1.2 kWh |
Wastewater Generated (L/kg) | 0.35 | 0.20 | 0.08 |
TPGDA’s acrylate groups undergo radical-initiated polymerization during storage or transport. Dual-inhibitor systems combining 4-methoxyphenol (MEHQ) and hydroquinone (HQ) provide synergistic stabilization:
MEHQ (100-200 ppm) acts as a true inhibitor with a defined induction period. It scavenges peroxy radicals via hydrogen donation, forming stable quinone methides that terminate chain propagation. Oxygen enhances its efficacy by regenerating inhibitory species through peroxidation [3] [8] [10].
HQ (50-100 ppm) functions as a retarder, providing long-term stabilization after MEHQ depletion. It competitively consumes oxygen, suppressing peroxy radical formation. HQ’s phenolic groups form stable resonance structures upon radical scavenging, permanently reducing polymerization rates without an induction period [8] [9].
Inhibitor monitoring employs UV spectroscopy (OMA-300 Process Analyzer) for real-time concentration tracking in production streams. MEHQ exhibits distinct absorbance at 280 nm, enabling ppm-level accuracy (±0.22 ppm). This prevents under-inhibition (risking polymerization) or over-inhibition (delaying downstream curing) [3].
Accelerated aging studies reveal that TPGDA stabilized with 200 ppm MEHQ/HQ (total) maintains viscosity stability (<5% increase) for 12 months at 25°C. Elevated temperatures (50°C) reduce shelf life to 3 months due to inhibitor depletion kinetics [10].
Table 3: Inhibitor Performance in TPGDA Stabilization
Inhibitor System | Induction Period (h, 80°C) | Storage Stability (25°C) | Sensitivity to Oxygen |
---|---|---|---|
MEHQ (150 ppm) | 24 | 9 months | High (essential) |
HQ (100 ppm) | 0 (retarder only) | 12 months | Moderate |
MEHQ/HQ (150/50 ppm) | 48 | 18 months | High |
Phenothiazine (200 ppm) | 36 | 6 months | Low |
Commercial TPGDA comprises structural isomers varying in propylene oxide unit linkage (α,β-positioned ether bonds) and acrylate group placement. These isomers profoundly influence reactivity and polymer properties:
Linear isomers (e.g., 1-[2-(2-acryloyloxypropoxy)propoxy]propan-2-yl acrylate) exhibit lower viscosity (15-25 mPa·s at 25°C) and higher mobility during UV curing, enabling dense crosslinking. This yields polymers with superior hardness (Pencil hardness: 2H-3H) and solvent resistance but reduced flexibility (elongation at break: <10%) [10].
Branched isomers (e.g., 2-[2-(2-acryloyloxypropoxy)propoxy]propyl acrylate) contain secondary acrylate groups with steric hindrance, slowing reaction kinetics by 15-20% versus linear analogues. However, their irregular packing increases free volume, enhancing polymer flexibility (elongation at break: 25-40%) and impact resistance [4] [10].
Additive manufacturing applications exploit isomer-specific properties. Branched isomer-rich TPGDA produces support structures with reduced modulus (27 MPa vs. 575 MPa for linear analogues) due to microporosity formation when blended with triethylene glycol methyl ether (TGME). This facilitates easy removal from primary structures without fracture [4].
UV-curable coatings utilizing linear isomers achieve higher crosslink density (>90% conversion in <1 second exposure), critical for abrasion-resistant overprint varnishes. Branched isomers enhance adhesion to polyolefins (peel strength: 4.5 N/mm) due to improved substrate wetting [2] [10].
Table 4: Performance Characteristics of TPGDA Isomeric Mixtures
Property | Linear Isomer Dominant | Branched Isomer Dominant | Commercial Mixture |
---|---|---|---|
Viscosity (25°C) | 18-22 mPa·s | 25-30 mPa·s | 20-28 mPa·s |
Cure Rate (UV, 365 nm) | 0.8-1.0 s⁻¹ | 0.6-0.7 s⁻¹ | 0.7-0.9 s⁻¹ |
Glass Transition Temp (Tg) | 75-85°C | 45-55°C | 60-70°C |
Tensile Modulus | 1.5-2.0 GPa | 0.8-1.2 GPa | 1.2-1.6 GPa |
Adhesion to LDPE | Poor | Excellent | Good |
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